Azido-PEG3-phosphonic acid ethyl ester
Overview
Description
Azido-PEG3-phosphonic acid ethyl ester is a compound that contains multiple functional groups, including an azide group, a polyethylene glycol (PEG) chain, and a phosphonic acid ester group . The azide group enables Click Chemistry, a type of chemical reaction that is widely used in drug discovery and materials science . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
The synthesis of phosphonic acids and their esters, such as Azido-PEG3-phosphonic acid ethyl ester, can be achieved through several methods. The most popular synthetic methods leading to phosphonic acids and their esters are the Michaelis–Arbuzov reaction, catalytic cross-coupling reaction, and the Mannich-type condensation .
Molecular Structure Analysis
The molecular formula of Azido-PEG3-phosphonic acid ethyl ester is C12H26N3O6P . It has a molecular weight of 339.3 g/mol . The compound contains an azide group and a terminal phosphonic acid ethyl ester .
Chemical Reactions Analysis
Azido-PEG3-phosphonic acid ethyl ester is a PEG derivative containing an azide group and a terminal phosphonic acid ethyl ester. The azide group enables Click Chemistry . Click Chemistry is a type of chemical reaction that involves the reaction of azide and alkyne groups to form a stable triazole linkage .
Physical And Chemical Properties Analysis
Azido-PEG3-phosphonic acid ethyl ester is a PEG derivative containing an azide group and a terminal phosphonic acid ethyl ester . The hydrophilic PEG spacer increases its solubility in aqueous media . The compound has a molecular weight of 339.3 g/mol .
Scientific Research Applications
Sorption and Coordination in Phosphoric Acid Solutions
A study by Zhu and Alexandratos (2015) explored the development of a polymer-bound monoprotic phosphoric acid ligand for sorption of U(VI) and other trivalent ions from phosphoric acid solutions. They investigated new phosphorylated mono- and triethylene glycol ethyl esters (pEG1M and pEG3M) for their efficiency in ion exchange and coordination through the phosphoryl oxygen. This research highlights the potential of such ligands in environmental applications, particularly in metal ion sorption from acidic solutions (Zhu & Alexandratos, 2015).
Synthesis of Protected Phosphonamidate Peptides
Sikora, Nonas, and Gajda (2001) developed a methodology for synthesizing protected phosphonamidate peptides using O-ethyl 1-azidoalkylphosphonic acids and amino acid esters. This study demonstrates the versatility of azidoalkylphosphonic acids in peptide synthesis, offering a general method for obtaining protected phosphonopeptides and their azido analogs (Sikora, Nonas, & Gajda, 2001).
Aza-Michael Addition on Diethyl Vinylphosphonate
Bou Orm et al. (2013) investigated the synthesis of 2-(arylamino)ethyl phosphonic esters and acids via the aza-Michael addition of amines to diethyl vinylphosphonate. Their focus was on phosphonic esters bearing aromatic moieties, which were then hydrolyzed to yield the corresponding phosphonic acids. This research provides insights into the chemical properties and potential applications of phosphonic acid derivatives in organic synthesis (Bou Orm et al., 2013).
Layer-by-Layer Growth of Multilayers for Optical Properties
Neff et al. (2000) described the use of layer-by-layer growth of metal−bis(phosphonate) multilayers to produce acentric thin films with second-order nonlinear optical properties. The study involved the use of chromophoric bis(phosphonate) molecules, demonstrating the potential of azido-PEG3-phosphonic acid ethyl ester in creating materials with unique optical characteristics (Neff, Helfrich, Clifton, & Page, 2000).
Applications in Materials and Biological Science
Berret and Graillot (2022) provided an overview of research on statistical copolymers as coating materials for metal oxide nanoparticles. These copolymers contain functional groups like phosphonic acids, demonstrating the utility of azido-PEG3-phosphonic acid ethyl ester in creating stable, coated particles for applications in nanomaterials and nanomedicine (Berret & Graillot, 2022).
Synthesis of Phosphonic Acid-Terminated Poly(ethylene glycol)
Kurowska et al. (2022) discussed the synthesis of well-defined phosphonic acid-terminated poly(ethylene glycol) (PEG) and its application in preparing water-dispersible multifunctional upconverting luminescent nanohybrids. This study underscores the relevance of azido-PEG3-phosphonic acid ethyl ester in creating advanced materials with specific luminescent properties (Kurowska et al., 2022).
Safety And Hazards
In case of skin contact with Azido-PEG3-phosphonic acid ethyl ester, it is recommended to immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, medical attention should be sought . In case of inhalation, the affected individual should be moved to fresh air . In severe cases or if symptoms persist, medical attention should be sought . If ingested, medical attention should be sought .
properties
IUPAC Name |
1-azido-2-[2-[2-(2-diethoxyphosphorylethoxy)ethoxy]ethoxy]ethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N3O6P/c1-3-20-22(16,21-4-2)12-11-19-10-9-18-8-7-17-6-5-14-15-13/h3-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXYMBISZVJSOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCOCCOCCOCCN=[N+]=[N-])OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N3O6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azido-PEG3-phosphonic acid ethyl ester |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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